"physical and chemical properties of 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine"
"physical and chemical properties of 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine"
An In-depth Technical Guide to 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine: Properties, Reactivity, and Applications
Section 1: Core Compound Profile and Strategic Importance
4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine, identified by CAS Number 156425-07-9, is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry.[1] Its strategic value stems from the unique arrangement of three key functional groups on a phenylenediamine scaffold: a nucleophilic ortho-diamine, a synthetically versatile aryl bromide, and a metabolically robust trifluoromethoxy group. This combination makes it a privileged building block for the synthesis of complex heterocyclic systems and novel drug candidates. The diamine moiety serves as a precursor for constructing fused ring systems like benzimidazoles, while the bromo- and trifluoromethoxy- groups provide handles for fine-tuning physicochemical properties and enabling further molecular elaboration through cross-coupling reactions.
Caption: Chemical structure of 4-bromo-5-(trifluoromethoxy)benzene-1,2-diamine.
Section 2: Physicochemical and Computational Properties
The physical and computational properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data presented below has been aggregated from chemical supplier databases and computational models.
| Property | Value | Source |
| IUPAC Name | 4-bromo-5-(trifluoromethoxy)benzene-1,2-diamine | [1][2] |
| CAS Number | 156425-07-9 | [1][2][3] |
| Molecular Formula | C₇H₆BrF₃N₂O | [2][3] |
| Molecular Weight | 271.04 g/mol | [2] |
| Purity | ≥96% | [2][3] |
| Appearance | Solid (form not specified) | N/A |
| Storage | Sealed in dry, 2-8°C | [3] |
| InChI Key | KGYPCBHVYVIFFM-UHFFFAOYSA-N | [2] |
| SMILES | NC1=CC(OC(F)(F)F)=C(Br)C=C1N | [3] |
| Topological Polar Surface Area (TPSA) | 61.27 Ų | [3] |
| LogP (calculated) | 2.5121 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 1 | [3] |
Section 3: Chemical Reactivity and Synthetic Profile
The utility of 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine in synthesis is dictated by its key functional groups. Understanding their individual reactivity provides insight into the molecule's potential applications.
The Ortho-Diamine Moiety: A Gateway to Heterocycles
The defining feature of this molecule is the 1,2-phenylenediamine core. This arrangement is a classic precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems. The reaction involves the condensation of the two primary amine groups with bifunctional electrophiles such as carboxylic acids, aldehydes, or 1,2-dicarbonyl compounds.
Causality: The proximity of the two nucleophilic amine groups allows for a facile intramolecular cyclization dehydration sequence after initial condensation, leading to the thermodynamically stable aromatic heterocyclic ring. This reaction is a cornerstone of medicinal chemistry for generating scaffolds that mimic biological structures.
Caption: General reaction pathway for benzimidazole synthesis.
The Aryl Bromide Handle: A Locus for Advanced Synthesis
The bromine atom on the aromatic ring serves as a versatile functional handle for modern palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, enabling the systematic exploration of chemical space in drug discovery programs.
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating more complex amine structures.
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Heck Coupling: Reaction with alkenes to form C-C bonds and introduce vinyl groups.
Expertise: The electronic properties of the ring, influenced by the electron-donating amines and the electron-withdrawing trifluoromethoxy group, will modulate the reactivity of the C-Br bond. A seasoned chemist would carefully select the catalyst, ligand, and base to optimize the oxidative addition step, which is often rate-limiting in these transformations.
The Trifluoromethoxy Group: Enhancing Drug-like Properties
The -OCF₃ group is a powerful bioisostere for other functional groups, like a methoxy or chloro group. Its inclusion in a drug candidate can significantly enhance its pharmaceutical properties.
Trustworthiness: The trifluoromethoxy group is known to:
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Increase Lipophilicity: This can improve membrane permeability and oral absorption.
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Enhance Metabolic Stability: The C-F bonds are exceptionally strong, and the group is resistant to oxidative metabolism by cytochrome P450 enzymes, which often target methoxy groups.
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Modulate Acidity/Basicity: Its strong electron-withdrawing nature lowers the pKa of the nearby amine groups, affecting their ionization state at physiological pH.
Section 4: Protocols for Structural Characterization
While specific spectral data for this compound is not publicly available, a standard suite of analytical techniques would be employed for its characterization. The following protocols represent a self-validating system to confirm the structure and purity of the material.
Caption: Standard analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
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Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.
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Data Analysis & Expected Results:
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¹H NMR: Expect two distinct signals in the aromatic region (likely singlets or narrow doublets) corresponding to the two aromatic protons. Two broad signals corresponding to the two -NH₂ groups would also be expected.
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¹³C NMR: Expect seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms.
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¹⁹F NMR: Expect a sharp singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift will be indicative of the trifluoromethoxy environment.
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Liquid Chromatography-Mass Spectrometry (LC-MS)
Protocol:
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
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Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization).
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Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode.
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Data Analysis & Expected Results:
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The chromatogram should show a single major peak, indicating the purity of the compound.
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The mass spectrum for this peak should display a characteristic isotopic pattern for a molecule containing one bromine atom: two major peaks at m/z values corresponding to [M+H]⁺ and [M+2+H]⁺ with an approximate 1:1 intensity ratio. For C₇H₆BrF₃N₂O, this would be centered around m/z 271.97 (for ⁷⁹Br) and 273.97 (for ⁸¹Br).
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Section 5: Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related aromatic amines and halogenated compounds can inform a robust safety protocol.
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Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.
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Handling: Avoid all personal contact, including inhalation and skin contact.[4] Do not eat, drink, or smoke in the laboratory.[4] In case of skin contact, wash immediately with soap and plenty of water.[5] For eye contact, rinse cautiously with water for several minutes.[5]
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Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area.[3][6] Keep away from heat, sparks, and open flames.
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Incompatibilities: The compound should be kept away from strong oxidizing agents, strong acids, and strong bases.[5][6]
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Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
References
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Supporting Information for NMR data of related compounds. The Royal Society of Chemistry.[Link]
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Supporting information for NMR data of related compounds. The Royal Society of Chemistry.[Link]
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Supporting Information for NMR data of related compounds. The Royal Society of Chemistry.[Link]
-
Safety Data Sheet for 1-Bromo-4-(trifluoromethoxy)benzene (alternative). Fisher Scientific.[Link]
Sources
- 1. 4-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine [synhet.com]
- 2. 156425-07-9 | 4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine - AiFChem [aifchem.com]
- 3. chemscene.com [chemscene.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
